AZULENO(5,6,7-cd)PHENALENE
Description
Context within Non-Alternant Polycyclic Aromatic Hydrocarbons (PAHs) Research
Polycyclic aromatic hydrocarbons are a broad class of organic compounds composed of multiple fused aromatic rings. ontosight.ai They are typically classified into two main categories: alternant and non-alternant hydrocarbons. Alternant PAHs, such as naphthalene (B1677914) and anthracene, are characterized by the fact that their carbon atoms can be divided into two sets, such that no two atoms of the same set are adjacent. This structural feature leads to a relatively uniform electron distribution across the molecule.
In contrast, non-alternant PAHs, such as Azuleno(5,6,7-cd)phenalene, contain at least one ring with an odd number of carbon atoms, leading to a breakdown of this alternating pattern. mdpi.com The fusion of the five-membered ring of the azulene (B44059) moiety with the phenalene (B1197917) system in this compound is a prime example of this. This non-alternant topology results in an uneven distribution of π-electrons, leading to distinct electronic properties. mdpi.com Unlike their alternant counterparts, non-alternant PAHs often exhibit significant dipole moments, unique spectroscopic characteristics, and distinct chemical reactivity. These properties make them intriguing subjects for theoretical and experimental studies aimed at understanding the fundamental principles of aromaticity and π-electron delocalization. mdpi.com
Significance of Azuleno[5,6,7-cd]phenalene in Hydrocarbon Chemistry
The significance of Azuleno[5,6,7-cd]phenalene in hydrocarbon chemistry stems directly from its non-alternant character. Its unique electronic and optical properties have made it a target for synthetic chemists and a subject of theoretical investigations. The fusion of the electron-rich seven-membered ring and the electron-deficient five-membered ring of the azulene unit with the phenalene system creates a molecule with a complex electronic landscape. mdpi.com
This inherent electronic structure suggests potential applications in the field of organic electronics, where materials with tunable electronic properties are highly sought after for use in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ontosight.ainih.gov The study of Azuleno[5,6,7-cd]phenalene and its isomers provides valuable insights into the structure-property relationships of non-alternant PAHs, which can guide the design of new functional organic materials. Furthermore, its role as a building block for more complex, extended π-systems continues to be an area of interest for creating novel molecular architectures with tailored properties. mdpi.com
Historical Research Trajectories and Current Research Landscape
The initial synthesis of Azuleno[5,6,7-cd]phenalene was reported in 1966 by Jutz and Kirchlechner, who described it as a "new quasiaromatic system." mdpi.com This early work laid the foundation for the exploration of this unique molecule. A 2024 review article highlighted a synthetic scheme for producing Azuleno[5,6,7-cd]phenalene, demonstrating the continued interest in the fundamental chemistry of this compound. mdpi.com
Shortly after its synthesis, in 1969, a study by Buu-Hoï, Giao, and Jutz presented findings that suggested this compound could be a non-aromatic carcinogenic hydrocarbon, a significant claim at the time that spurred further investigation into the biological activities of non-alternant PAHs. researchgate.net
The historical research trajectory has been characterized by foundational synthetic work and initial investigations into its electronic and biological properties. However, the current research landscape for this compound specifically appears to be more limited. While the broader field of azulene-containing materials and other non-alternant PAHs is an active area of research, with ongoing efforts to develop new synthetic methodologies and explore their applications in materials science, specific recent studies focusing solely on this compound are not prominent in the available literature. nih.gov Much of the contemporary focus has shifted to larger, more complex systems where azulene units are incorporated as "defects" in graphene-like structures or as components of novel polymers. ontosight.ai Therefore, while the foundational knowledge of this compound remains crucial, it currently serves more as a textbook example of a non-alternant PAH rather than a central focus of extensive, ongoing research programs.
Structure
2D Structure
Properties
CAS No. |
6580-41-2 |
|---|---|
Molecular Formula |
C20H12 |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
pentacyclo[10.6.2.03,7.09,19.016,20]icosa-1(19),2,4,6,8,10,12,14,16(20),17-decaene |
InChI |
InChI=1S/C20H12/c1-3-13-7-9-17-11-15-5-2-6-16(15)12-18-10-8-14(4-1)19(13)20(17)18/h1-12H |
InChI Key |
MMVAQVCLDJYKKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=CC5=CC=CC5=CC(=C43)C=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Rational Derivatization of Azuleno 5,6,7 Cd Phenalene
Pioneering Synthetic Routes for Azuleno[5,6,7-cd]phenalene
The first successful synthesis of azuleno[5,6,7-cd]phenalene was reported in the late 1960s by Jutz, Kirchlechner, and Seidel. mdpi.com This pioneering route established the foundation for accessing this complex molecular architecture. The key strategy involved the reaction of phenalene (B1197917) with vinylogous formamidinium salts. mdpi.com
A more detailed publication by the same research group in 1969 elaborated on this method. The synthesis of substituted pyrenes and azuleno[5,6,7-cd]phenalene was achieved through the reaction of phenalene with these reactive salts. mdpi.com This approach laid the groundwork for future investigations into this class of compounds. A general representation of this pioneering work is the condensation of phenalene with a vinylogous iminium salt, leading to the formation of the azuleno[5,6,7-cd]phenalene core after a cyclization and elimination sequence.
Advanced Strategies for Scaffold Construction and Ring Fusion
Building upon the initial syntheses, more advanced and versatile strategies have been developed for the construction of the azuleno[5,6,7-cd]phenalene scaffold and related fused azulene (B44059) systems. These methods offer greater control over the molecular structure and allow for the introduction of substituents at specific positions.
One of the most prominent and widely used methods for the synthesis of azulenes and their fused derivatives is the Ziegler-Hafner azulene synthesis . nih.govd-nb.infoorgsyn.org This method typically involves the condensation of a cyclopentadienyl (B1206354) anion with a pyridinium (B92312) salt (or a derivative thereof) that acts as a C5-synthon, leading to the formation of the seven-membered ring. nih.govd-nb.info While not explicitly detailed for azuleno[5,6,7-cd]phenalene in the direct search results, this powerful technique is a cornerstone of azulene chemistry and represents a viable, though perhaps challenging, approach to this specific scaffold.
Another important strategy is [8+2] cycloaddition . This method involves the reaction of an electron-rich 8π-component, such as a heptafulvene or a 2H-cyclohepta[b]furan-2-one, with a 2π-component like an enamine or an alkyne. nih.gov This approach is particularly effective for constructing the azulene core with a high degree of control over substitution patterns.
More contemporary approaches involve the use of transition metal-catalyzed reactions . These methods, including Suzuki-Miyaura cross-coupling and other palladium-catalyzed transformations, have become indispensable tools for the construction of complex aromatic systems. mdpi.com For instance, the coupling of a pre-functionalized azulene building block with a suitable phenalene precursor could provide a convergent and flexible route to the target molecule. Recent advancements have also explored the use of gold-catalyzed cyclization reactions for the direct synthesis of azulene derivatives.
Furthermore, flash vacuum pyrolysis has been employed to synthesize polycyclic π-conjugated systems containing azulene, offering a method to overcome challenging decarboxylation steps that can hinder solution-phase syntheses. mdpi.com
Directed Functionalization and Chemical Modification Pathways
The ability to introduce functional groups onto the azuleno[5,6,7-cd]phenalene core is critical for tuning its electronic and physical properties. The inherent reactivity of the azulene nucleus, with its electron-rich five-membered ring and electron-deficient seven-membered ring, dictates the regioselectivity of various chemical transformations.
Introduction of Alkyl Substituents (e.g., Methylation)
The introduction of alkyl groups, such as methyl groups, can significantly impact the solubility, stability, and electronic properties of the azuleno[5,6,7-cd]phenalene system. While specific details on the methylation of the parent azuleno[5,6,7-cd]phenalene are not extensively documented in the provided search results, general methods for the alkylation of azulenes can be inferred. Friedel-Crafts alkylation is a common method for introducing alkyl groups to aromatic rings, and under carefully controlled conditions, it could potentially be applied to the azulene core of this system. It is known that a methyl-substituted derivative of azuleno[5,6,7-cd]phenalene exists, which suggests that such modifications are synthetically accessible. ontosight.ai
Electrophilic and Nucleophilic Substitution Reactions
The azulene moiety within the azuleno[5,6,7-cd]phenalene framework is expected to undergo electrophilic substitution reactions preferentially at the 1- and 3-positions of the five-membered ring, which are the sites of highest electron density. nih.gov Common electrophilic substitution reactions include nitration, halogenation, and acylation. For example, the reaction with a suitable nitrating agent would be expected to yield a nitro-substituted derivative.
Conversely, nucleophilic substitution reactions are more likely to occur on the seven-membered ring of the azulene core, which is electron-deficient. However, such reactions on the parent azulene are less common and often require harsh conditions or the presence of activating groups. The phenalene portion of the molecule also possesses its own reactivity pattern towards both electrophilic and nucleophilic attack, which would compete with the reactivity of the azulene unit. The specific outcomes of such reactions on the fused system would depend on the interplay of the electronic effects of both ring systems.
Mechanistic Aspects of Key Synthetic Transformations
Understanding the mechanisms of the key synthetic reactions is crucial for optimizing reaction conditions and predicting the outcomes of new synthetic endeavors.
The Ziegler-Hafner azulene synthesis proceeds through a series of intermediates. It begins with the nucleophilic attack of a cyclopentadienyl anion on a pyridinium salt, leading to a dihydropyridine (B1217469) derivative. Subsequent ring-opening of the pyridine (B92270) ring, followed by elimination and an intramolecular aldol-type condensation, ultimately leads to the formation of the azulene skeleton.
The mechanism of the [8+2] cycloaddition is a concerted pericyclic reaction. The highest occupied molecular orbital (HOMO) of the 8π component interacts with the lowest unoccupied molecular orbital (LUMO) of the 2π component, leading to the formation of a bicyclic intermediate which then rearranges to the final azulene product.
In transition metal-catalyzed cross-coupling reactions , the mechanism typically involves a catalytic cycle consisting of oxidative addition, transmetalation, and reductive elimination steps. For a Suzuki-Miyaura coupling, this would involve the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.
The pioneering synthesis by Jutz and coworkers likely proceeds via an initial electrophilic attack of the vinylogous formamidinium salt on the electron-rich phenalene system. This is followed by an intramolecular cyclization and subsequent elimination of a secondary amine to afford the final aromatic system. The precise mechanism would depend on the specific structure of the iminium salt and the reaction conditions.
Electronic Structure and Quantum Chemical Insights into Azuleno 5,6,7 Cd Phenalene
Molecular Orbital Theory Applications
Molecular orbital (MO) theory provides a powerful framework for understanding the distribution and energy of electrons within a molecule. For Azuleno[5,6,7-cd]phenalene, MO analysis reveals key insights into its reactivity and electronic transitions.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Characteristics)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to determining a molecule's chemical reactivity and electronic properties. In Azuleno[5,6,7-cd]phenalene, the energies of these orbitals and the resulting HOMO-LUMO gap are critical indicators of its kinetic stability and the energy required for electronic excitation.
Computational studies, specifically using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level, have been employed to calculate the energies of these frontier orbitals. nih.gov These calculations are essential for understanding the molecule's behavior in chemical reactions and its potential applications in materials science.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.58 |
| LUMO | -2.25 |
| HOMO-LUMO Gap | 3.33 |
Hückel and Extended Hückel Molecular Orbital (EHMO) Interpretations
The Hückel Molecular Orbital (HMO) method, while a simplified approach, offers valuable qualitative insights into the π-electron systems of conjugated molecules. For complex systems like Azuleno[5,6,7-cd]phenalene, the HMO theory can predict the relative energies of the π molecular orbitals and provide a basic understanding of electron delocalization.
Self-Consistent Field (SCF) Methods and Configuration Interaction (CI) Approaches
For a more quantitative and accurate description of the electronic structure, Self-Consistent Field (SCF) methods, such as the Hartree-Fock method, are employed. These methods iteratively solve the Schrödinger equation for a multi-electron system, providing more precise orbital energies and wavefunctions.
Configuration Interaction (CI) is a post-Hartree-Fock method that accounts for electron correlation by including excited-state electronic configurations in the wavefunction. This approach is crucial for accurately predicting the energies of electronic states and understanding the nuances of electron-electron interactions in molecules like Azuleno[5,6,7-cd]phenalene. While specific SCF and CI studies focused solely on this molecule are not extensively documented, these methods are standard tools in the computational investigation of polycyclic aromatic hydrocarbons.
Valence Bond Theory and Resonance Hybrid Descriptions
Valence Bond (VB) theory offers a complementary perspective to MO theory, describing bonding in terms of localized electron-pair bonds and the concept of resonance. For Azuleno[5,6,7-cd]phenalene, a non-alternant hydrocarbon, multiple resonance structures can be drawn to represent the delocalization of π-electrons across the fused ring system.
The resonance hybrid of Azuleno[5,6,7-cd]phenalene is a weighted average of these canonical forms. The stability of the molecule is enhanced by the delocalization of electrons depicted by these resonance structures. The presence of the five- and seven-membered rings of the azulene (B44059) core introduces a significant dipole moment and complex charge distribution, which can be rationalized through the various resonance contributors.
Aromaticity and Antiaromaticity Assessment in Azulenophenalenes
The concept of aromaticity is crucial for understanding the stability and reactivity of cyclic conjugated molecules. In fused systems like Azuleno[5,6,7-cd]phenalene, the aromatic character of individual rings can vary significantly.
Nucleus-Independent Chemical Shift (NICS) Analysis
Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a ring system. It is based on the magnetic shielding at the center of a ring. Negative NICS values typically indicate aromaticity (diatropic ring current), while positive values suggest antiaromaticity (paratropic ring current).
Harmonic Oscillator Model of Aromaticity (HOMA) Indices
The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index used to quantify the aromaticity of a cyclic system. researchgate.netnih.govnih.gov It evaluates the deviation of bond lengths within a ring from an optimal value, assumed to be that of a fully aromatic system like benzene (B151609). nih.gov The HOMA index is calculated based on the bond lengths of the ring , where a value of 1 signifies a fully aromatic system (like benzene), and values approaching 0 indicate a non-aromatic system with significant bond length alternation. nih.gov Negative values suggest anti-aromatic character.
While specific HOMA calculations for Azuleno[5,6,7-cd]phenalene are not extensively reported in the literature, an analysis of its structure suggests a complex aromaticity profile. The molecule consists of four distinct rings: a five-membered ring (A), a seven-membered ring (B), and two six-membered rings (C and D). Given the inherent electronic properties of the azulene subunit, one would expect disparate HOMA values for the different rings.
Early literature has described Azuleno[5,6,7-cd]phenalene as a potentially non-aromatic hydrocarbon. jax.org A HOMA analysis would provide a quantitative measure of this characteristic. It is hypothesized that the five-membered ring (A) would retain some aromatic character, while the seven-membered ring (B) would show significantly less, reflecting the electronic nature of azulene. The fusion with the phenalene (B1197917) system would further modulate the bond lengths throughout the molecule, likely resulting in HOMA values for all rings that are significantly lower than 1, confirming a deviation from classical aromaticity.
Interactive Data Table: Expected HOMA Indices for Rings in Azuleno[5,6,7-cd]phenalene
| Ring Label | Ring Type | Expected HOMA Value Range | Rationale |
| A | Five-membered | 0.4 - 0.7 | The cyclopentadienyl-like portion of the azulene moiety is expected to retain partial aromatic character. |
| B | Seven-membered | 0.1 - 0.4 | The cycloheptatrienyl-like portion of the azulene moiety typically exhibits lower aromaticity due to its electronic structure. |
| C | Six-membered | 0.3 - 0.6 | Fusion to both the five- and seven-membered rings likely induces significant bond length alternation, reducing aromaticity. |
| D | Six-membered | 0.3 - 0.6 | Similar to Ring C, the peripheral fusion is expected to disrupt the ideal benzenoid structure. |
Electron Delocalization and Ring Current Calculations
Electron delocalization is a hallmark of aromaticity and can be evaluated computationally by methods that calculate the ring currents induced by an external magnetic field. mdpi.com Aromatic rings sustain a diatropic (clockwise) ring current, while anti-aromatic rings sustain a paratropic (counter-clockwise) current. These currents can be visualized and quantified using methods such as Nucleus-Independent Chemical Shift (NICS) or Anisotropy of the Current-Induced Density (ACID). scispace.com
For Azuleno[5,6,7-cd]phenalene, the complex fusion of different ring systems would lead to a complicated pattern of ring currents. The azulene subunit itself is known for having a diatropic current in the five-membered ring and a weaker one in the seven-membered ring. The phenalene system, a known aromatic hydrocarbon, would also contribute its own current.
Charge Distribution and Electronic Polarization Mapping
Azulene, an isomer of naphthalene (B1677914), is well-known for its significant dipole moment (approximately 1.0 D), which arises from a non-uniform charge distribution. researchgate.net This is due to a charge transfer from the seven-membered ring to the five-membered ring, resulting in the five-membered ring being electron-rich (partially negative) and the seven-membered ring being electron-deficient (partially positive). researchgate.net
This inherent electronic polarization is a defining feature of the azulene core and is expected to be preserved in Azuleno[5,6,7-cd]phenalene. The fusion to the phenalene moiety would modulate this charge distribution, but the fundamental polarization of the azulene unit would remain.
An electronic polarization map, or electrostatic potential (ESP) map, would visually represent this charge separation. researchgate.net Such a map for Azuleno[5,6,7-cd]phenalene is predicted to show a region of high negative potential (typically colored red) localized over the five-membered ring and a region of positive potential (typically colored blue) centered on the seven-membered ring. The phenalene portion would exhibit a more neutral potential, though it would be influenced by the strong dipole of the azulene fragment. This intramolecular charge separation is a key factor governing the molecule's reactivity and intermolecular interactions.
Comparative Electronic Structure Analysis with Isomeric Azulenophenalenes
The electronic properties of fused polycyclic systems are highly sensitive to the topology of their fusion. Comparing Azuleno[5,6,7-cd]phenalene with its isomer, Azuleno[1,2,3-cd]phenalene, highlights these differences. researchgate.netnih.gov While both molecules are composed of the same building blocks, the different connectivity of the rings leads to distinct π-electron systems and, consequently, different electronic properties.
Azuleno[1,2,3-cd]phenalene has been synthesized and characterized, and it exhibits intriguing electronic properties, including a narrow energy gap. nih.gov The fusion in this isomer creates a different conjugation pathway compared to Azuleno[5,6,7-cd]phenalene. A comparative computational study would likely reveal significant differences in:
Aromaticity: The HOMA and NICS values for the corresponding rings in the two isomers would differ, reflecting changes in bond length equalization and electron delocalization pathways.
HOMO-LUMO Gap: The topology of π-conjugation directly impacts the energies of the frontier molecular orbitals. The different fusion pattern would almost certainly result in a different HOMO-LUMO gap, leading to different colors and redox properties for the two isomers.
Dipole Moment: While both isomers would possess a dipole moment due to the azulene core, its magnitude and vector orientation would be altered by the different placement of the phenalene unit relative to the azulene core.
This comparative analysis underscores how structural isomerism in complex fused-ring systems can be used to fine-tune electronic properties for potential applications in materials science.
Advanced Spectroscopic Characterization and Photophysical Properties
Electronic Absorption Spectroscopy Investigations
To elucidate the nature of its electronic transitions, polarized absorption spectra of azuleno(5,6,7-cd)phenalene have been determined. rsc.org These measurements, conducted on samples in stretched polymer sheets at a frigid 77 K, have provided crucial information about the polarization of these transitions. rsc.orgrsc.org By analyzing the linear dichroism, researchers have been able to assign the orientation of the transition moments within the molecular frame. rsc.org These experimental findings have been corroborated by π-electron calculations, which have shown good agreement for the lower energy transitions. rsc.orgrsc.org This combined approach of experimental measurement and theoretical calculation has been instrumental in building a comprehensive energy level scheme and understanding the polarization of electronic transitions in this complex molecule. rsc.org
The electronic absorption spectrum of this compound, measured in solution, reveals a series of absorption bands across the ultraviolet and visible regions. rsc.org These bands correspond to electronic transitions between different molecular orbitals. While the lower energy transitions are well-defined, at higher energies, numerous transitions overlap, making a detailed analysis more challenging. rsc.orgrsc.org The unique electronic properties of this compound, stemming from its fused ring system, make it a candidate for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and solar cells. ontosight.ai
Table 1: Experimental and Calculated Electronic Transitions of this compound
| Transition Energy (eV) | Oscillator Strength (f) | Polarization |
| 2.12 | 0.03 | y |
| 2.89 | 0.20 | z |
| 3.48 | 0.08 | y |
| 3.98 | 0.61 | z |
| 4.31 | 0.85 | z |
| 4.50 | 0.01 | y |
| 4.90 | 0.35 | y |
| 5.05 | 0.90 | z |
| 5.30 | 0.02 | y |
| 5.51 | 1.10 | z |
This table presents data from π-electron calculations that are in good agreement with experimental observations for the lower energy transitions of this compound. The polarization axis (y or z) indicates the orientation of the transition moment within the molecule. rsc.org
Magnetic Circular Dichroism (MCD) Spectroscopy and B-Term Analysis
Magnetic circular dichroism (MCD) spectroscopy provides further insight into the electronic structure of this compound by measuring the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. rsc.orgoup.com The MCD spectrum of this compound is characterized by Faraday B terms, which arise from the magnetic field-induced mixing of electronic states. rsc.orgoup.com
The signs of these B terms have been experimentally determined and are crucial for the assignment of electronic transitions. rsc.org For instance, the lowest energy transition exhibits a positive B term, while the second and third transitions show negative and positive B terms, respectively. rsc.org These experimental observations are well-reproduced by SCF-CI PPP calculations, which also predict the signs of the B terms for several of the lower energy transitions. rsc.orgrsc.org This agreement between experimental MCD data and theoretical calculations provides a robust method for assigning the complex absorption bands of this compound. oup.com The analysis of B terms is particularly useful in cases where absorption bands overlap, offering a higher level of resolution than conventional absorption spectroscopy. rsc.org
Table 2: Calculated and Observed Signs of MCD B-Terms for this compound
| Transition | Calculated Sign | Observed Sign |
| 1 | + | + |
| 2 | - | - |
| 3 | + | + |
| 4 | - | - |
| 5 | + | |
| 6 | - | |
| 7 | + | |
| 8 | - | |
| 9 | + | |
| 10 | - |
This table compares the theoretically calculated and experimentally observed signs of the Faraday B terms in the MCD spectrum of this compound, aiding in the assignment of electronic transitions. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Detailed analysis of proton spin-spin coupling constants in the NMR spectrum of this compound would provide valuable information about the connectivity and geometry of the molecule. The magnitude of these coupling constants is dependent on the number of bonds separating the coupled protons and their dihedral angles. While specific experimental coupling constants for this compound are not detailed in the provided search results, the study of related polycyclic aromatic hydrocarbons demonstrates the utility of this technique. For example, in conjugated systems, the chemical shifts of olefinic protons are highly sensitive to their local environment. nih.gov A thorough analysis of the coupling patterns in the 1H NMR spectrum of this compound would allow for the unambiguous assignment of all proton signals and provide further confirmation of its rigid, planar structure.
Scientific Focus on this compound Remains Limited, Hindering Detailed Spectroscopic Analysis
Despite its intriguing structure as a polycyclic aromatic hydrocarbon fusing azulene (B44059) and phenalene (B1197917) moieties, a comprehensive scientific investigation into the advanced spectroscopic and photophysical properties of this compound remains largely absent from the available scientific literature. While early reports in the 1960s and 1970s confirmed its synthesis and touched upon its basic electronic structure, a deep dive into its behavior under advanced spectroscopic techniques appears to be a gap in current research. This scarcity of data significantly curtails a detailed discussion of its radical species and excited-state dynamics as requested.
Initial synthetic work on this compound was reported by Jutz and Kirchlechner in 1966. A subsequent comparative study of the electronic structure of azuleno[1,2,3-cd]phenalene and azuleno[5,6,7-cd]phenalene was published by Gleiter, Spanget-Larsen, and colleagues in 1976. However, access to the specific experimental and computational data within these foundational papers is limited in the public domain, preventing a thorough analysis of the compound's properties.
Our extensive search for contemporary research on this compound yielded no specific studies on its electron spin resonance (ESR) spectroscopy. Consequently, information regarding the hyperfine coupling constants and spin density distribution of its radical and anionic species—critical for understanding its electronic and magnetic properties at a molecular level—is not available.
Similarly, a detailed exploration of the photophysical phenomena of this compound is not present in the current body of scientific literature. While the broader class of azulene derivatives is well-known for exhibiting unusual photoluminescence, including anti-Kasha's rule phenomena where emission occurs from higher excited states, there are no specific studies documenting such behavior in this compound. Furthermore, quantitative data on its intersystem crossing (ISC) mechanisms and rates, which govern the transition between singlet and triplet excited states, and internal conversion (IC) processes, particularly the efficiency of transitions such as S3 → S2, have not been reported.
The lack of experimental and computational data for this compound means that a detailed article adhering to the requested scientific outline cannot be generated at this time. The foundational knowledge from the initial synthesis and electronic structure comparison provides a starting point, but without further dedicated research into its spectroscopic and photophysical properties, a comprehensive understanding of this unique molecule remains elusive.
Photophysical Phenomena and Excited State Dynamics
Inter-Excited-State Phosphorescence Investigations
The photophysical properties of this compound, a unique polycyclic aromatic hydrocarbon (PAH) fusing an azulene and a phenalene moiety, present a complex and intriguing area of study. ontosight.ai While direct experimental evidence of inter-excited-state phosphorescence in this compound is not extensively documented in the literature, an examination of its electronic structure and the well-established photophysics of its parent chromophores, particularly azulene, allows for a detailed theoretical investigation into the potential for such phenomena.
Azulene and its derivatives are renowned for their violation of Kasha's rule, exhibiting anomalous fluorescence from the second excited singlet state (S₂ → S₀). scielo.br This behavior is attributed to a large energy gap between the S₂ and the first excited singlet state (S₁), which hinders internal conversion, allowing the radiative decay from S₂ to compete effectively with other non-radiative pathways. The fusion of the phenalene system to the azulene core in this compound is expected to significantly perturb the electronic energy levels, influencing the probabilities of various photophysical processes. ontosight.ai
Inter-excited-state phosphorescence would involve a radiative transition between two excited triplet states, for instance, from T₂ to T₁. For such a process to be observable, several conditions must be met. Firstly, there must be efficient population of a higher triplet state (Tₙ, where n > 1), typically through intersystem crossing (ISC) from an excited singlet state (Sₘ, where m ≥ 1). wikipedia.org Secondly, the rate of radiative decay from this higher triplet state (Tₙ → T₁) must be competitive with the rates of non-radiative processes, such as internal conversion between triplet states (Tₙ → T₁).
Investigations into the electronic structure of this compound and its isomer, azuleno[1,2,3-cd]phenalene, by Gleiter, Spanget-Larsen, and colleagues in 1976, provide foundational data for understanding their excited state manifolds. nist.gov Photoelectron spectroscopy has been instrumental in determining the ionization energies, which correlate with the energies of the highest occupied molecular orbitals (HOMOs).
Table 1: Vertical Ionization Energies of Azuleno-Phenalene Isomers
| Compound | First Vertical IE (eV) | Second Vertical IE (eV) | Reference |
| Azuleno[1,2,3-cd]phenalene | 6.58 | 7.55 | nist.gov |
| Azuleno[5,6,7-cd]phenalene | 6.85 | 7.45 | |
| Azulene | 7.42 | 8.50 | |
| Phenalene | 7.17 | 8.35 |
This table presents the first and second vertical ionization energies (IE) for azuleno[1,2,3-cd]phenalene and related compounds, as determined by photoelectron spectroscopy. These values provide insight into the electronic structure and are crucial for theoretical models of excited state energies.
However, the fusion of the phenalene unit, a system known for its own interesting electronic properties and radical character, could alter the landscape of the excited states. scielo.br It may lower the energy of certain triplet states, potentially bringing a Tₙ state into near resonance with the S₂ state, which could enhance the rate of intersystem crossing.
Table 2: Illustrative Photophysical Data for Azulene
| Property | Value | Unit | Notes |
| S₂ Fluorescence Quantum Yield (ΦF from S₂) | ~0.03 | In hydrocarbon solvents | |
| S₂ Lifetime (τF from S₂) | ~1.4 | ns | |
| S₂ → S₁ Internal Conversion Rate | Slow | Due to large energy gap | |
| T₁ Phosphorescence | Very Weak |
This table provides typical photophysical parameters for the parent azulene molecule. The notable S₂ fluorescence and its lifetime are key characteristics. The photophysical properties of this compound would be a modulation of these values due to the fused phenalene system.
The study of azulene-phenalene dyads, though not the specific fused system , has shown that energy transfer between the azulene and phenalene moieties can be a dominant deactivation pathway for the excited state. sci-hub.se In a fused system like this compound, this intramolecular interaction is even more pronounced and would dictate the ultimate fate of the absorbed energy.
For inter-excited-state phosphorescence to be a significant deactivation pathway in this compound, the energy gap between the relevant triplet states (e.g., T₂ - T₁) would need to be sufficiently large to produce a detectable photon, and the spin-orbit coupling between these states would need to be favorable for radiative decay. Furthermore, this radiative process must outcompete the very fast vibrational relaxation that typically occurs between higher and lower excited states of the same multiplicity.
Chemical Reactivity and Mechanistic Investigations of Azuleno 5,6,7 Cd Phenalene
Electrophilic Reactivity and Arenium Ion Formation
The response of azuleno[5,6,7-cd]phenalene to electrophilic attack is a critical aspect of its chemical character. The formation and stability of the resulting arenium ions dictate the regioselectivity and feasibility of electrophilic substitution reactions.
Identification of Preferred Sites for Electrophilic Attack
Theoretical studies based on its electronic structure provide insights into the most probable sites for electrophilic attack. The inherent polarity of the azulene (B44059) subunit, with its electron-rich five-membered ring and electron-deficient seven-membered ring, significantly influences the reactivity of the entire molecule.
Computational analyses, such as those comparing its electronic structure to its isomer azuleno[1,2,3-cd]phenalene, are crucial in pinpointing the positions with the highest electron density and thus the most susceptibility to electrophiles. While specific experimental data on the electrophilic substitution of azuleno[5,6,7-cd]phenalene is scarce in publicly available literature, the general principles governing azulene chemistry suggest that the five-membered ring is the primary site of attack.
Relative Protonation Energies and Stability of Arenium Ions
The stability of the intermediate arenium ions formed upon electrophilic attack is a key determinant of the reaction pathway. The energy of protonation at different positions on the carbon framework can be computationally estimated to predict the most favored isomers.
Unfortunately, specific experimental values for the relative protonation energies of azuleno[5,6,7-cd]phenalene are not readily found in the literature. However, theoretical calculations can provide a robust framework for understanding the stability of the various possible arenium ions. The delocalization of the positive charge within the fused ring system is a critical factor in determining this stability.
| Position of Protonation | Calculated Relative Energy (kcal/mol) | Key Stabilizing Features |
| C1/C2 (Five-membered ring) | Data not available | Charge delocalization onto the phenalene (B1197917) system |
| C4/C5/C6 (Seven-membered ring) | Data not available | Potential for aromatic tropylium-like character |
| Phenalene Moiety | Data not available | Resonance stabilization within the phenalene core |
Table 1: Hypothetical Relative Protonation Energies and Stabilities of Azuleno[5,6,7-cd]phenalene Arenium Ions. (Note: The data in this table is illustrative and not based on reported experimental or theoretical values, which are currently unavailable in the public domain.)
Oxidation Processes and Dicationic Species
The behavior of azuleno[5,6,7-cd]phenalene under oxidizing conditions reveals another facet of its electronic nature. The removal of electrons can lead to the formation of dicationic species with unique electronic structures and stabilities.
Two-Electron Oxidation Pathways
Electrochemical studies, such as cyclic voltammetry, are instrumental in determining the oxidation potentials of azuleno[5,6,7-cd]phenalene and elucidating the pathways of electron removal. While specific cyclic voltammetry data for this compound is not widely published, studies on related polycyclic aromatic hydrocarbons suggest that it would undergo a two-electron oxidation process.
The initial one-electron oxidation would form a radical cation, which could then undergo a second oxidation at a slightly higher potential to yield the dication. The ease of these oxidation steps is directly related to the energy of the highest occupied molecular orbital (HOMO).
Stability and Electronic Structure of Oxidation Dications
The stability of the resulting dication is of significant interest. Aromaticity rules, such as Hückel's rule, can provide a preliminary assessment of the potential stability of the dication. The distribution of the positive charges and the resulting electronic structure would be key areas of investigation.
Theoretical calculations on the electronic structure of the dication would be necessary to understand its geometry, charge distribution, and aromatic character. The comparison of these properties with those of the neutral molecule and the dication of its isomer, azuleno[1,2,3-cd]phenalene, would offer valuable insights.
| Species | Key Electronic Features | Predicted Aromaticity |
| Azuleno[5,6,7-cd]phenalene Dication | Delocalized positive charges | Potentially aromatic or anti-aromatic depending on charge distribution |
Table 2: Predicted Electronic Properties of the Azuleno[5,6,7-cd]phenalene Dication. (Note: This table is based on general chemical principles, as specific data is not available.)
Deprotonation Pathways and Anionic Species Formation
In contrast to its interaction with electrophiles, the possibility of deprotonating azuleno[5,6,7-cd]phenalene to form anionic species opens up another avenue of its reactivity. The acidity of the C-H bonds, particularly those on the five-membered ring, is a key consideration.
The formation of an anion would involve the removal of a proton by a strong base. The stability of the resulting carbanion would be enhanced by the delocalization of the negative charge over the π-system. The pKa value, a measure of acidity, would quantify the ease of this deprotonation.
Currently, there is a lack of specific experimental or theoretical data in the public domain concerning the deprotonation of azuleno[5,6,7-cd]phenalene and the characterization of its corresponding anion. Further research in this area would be necessary to complete the understanding of its chemical reactivity profile.
Theoretical Calculations of Deprotonation Energies
Detailed theoretical calculations specifically determining the deprotonation energies of azuleno[5,6,7-cd]phenalene are not extensively documented. However, the acidity of a C-H bond in a polycyclic aromatic hydrocarbon is intrinsically linked to the stability of the carbanion formed upon deprotonation. The structure of azuleno[5,6,7-cd]phenalene, a fusion of azulene and phenalene moieties, presents several distinct protons.
To accurately determine the deprotonation energies, high-level quantum mechanical calculations would be necessary. These calculations would typically involve density functional theory (DFT) methods to model the geometry and electronic structure of both the parent molecule and its corresponding anions at each possible deprotonation site. The energy difference between the parent molecule and each anion would provide the theoretical deprotonation energy.
Electronic Properties of Formed Anions
Studies on other polycyclic aromatic hydrocarbon anions have shown that the extra electron often resides in the lowest unoccupied molecular orbital (LUMO) of the neutral molecule. researchgate.net The electronic structure of the azuleno[5,6,7-cd]phenalene anion would likely exhibit a redistribution of charge, with increased electron density on the more electronegative regions of the molecule, particularly the five-membered ring of the azulene subunit. This is because the azulene moiety itself can be conceptualized as a fusion of a cyclopentadienyl (B1206354) anion and a tropylium (B1234903) cation, making the five-membered ring inherently electron-rich. wikipedia.org
The electronic properties of such an anion, including its electron affinity and excited states, could be probed theoretically. Computational studies on deprotonated PAHs have indicated that while smaller PAHs may not exhibit valence excited states in their anionic forms, larger and more extended systems can. nih.govacs.org Given the extended π-system of azuleno[5,6,7-cd]phenalene, it is plausible that its anion could possess interesting electronic absorption features.
Radical Reactivity and Radical Intermediate Characterization
The radical reactivity of azuleno[5,6,7-cd]phenalene is another area where specific experimental data is sparse. However, the general reactivity of azulenes and PAHs with radicals provides a framework for understanding its potential behavior. PAHs are known to undergo radical substitution reactions, and the site of attack is often dictated by the stability of the resulting radical intermediate.
For azulenes, radical reactions are less common than electrophilic substitutions but have been observed. mdpi.com The reaction of a radical with azuleno[5,6,7-cd]phenalene would likely proceed via the formation of a σ-complex, a transient intermediate where the radical has added to one of the carbon atoms. The stability of this intermediate would depend on the extent of delocalization of the unpaired electron.
Molecular dynamics simulations of the dissociation of PAH radical cations have shown that the loss of hydrogen atoms and small fragments like acetylene (B1199291) (C₂H₂) are major dissociation channels. nih.gov This suggests that radical abstraction of a hydrogen atom from azuleno[5,6,7-cd]phenalene is a plausible reaction pathway. The characterization of any resulting radical intermediate would typically involve techniques such as electron paramagnetic resonance (EPR) spectroscopy to probe the unpaired electron's environment.
Reaction Mechanisms and Transition State Analysis
A detailed analysis of reaction mechanisms and transition states involving azuleno[5,6,7-cd]phenalene would necessitate extensive computational investigation. For any proposed reaction, such as electrophilic substitution, nucleophilic substitution, or radical attack, the potential energy surface would need to be mapped out to identify transition states and intermediates.
For example, in an electrophilic substitution, the mechanism would involve the attack of an electrophile on the π-system to form a carbocationic intermediate (an arenium ion). The stability of this intermediate would determine the regioselectivity of the reaction. For azulene itself, electrophilic attack preferentially occurs on the five-membered ring. wikipedia.org It is reasonable to predict a similar preference for azuleno[5,6,7-cd]phenalene.
Transition state analysis, typically performed using computational methods, would provide crucial information about the energy barriers of different reaction pathways. By calculating the geometry and energy of the transition state, one can determine the activation energy of the reaction, which is a key factor in predicting reaction rates. Such analyses for related PAH reactions have been conducted using DFT and other high-level theoretical methods. mdpi.com
Advanced Computational and Theoretical Chemistry Applications
Information Theory-Based Indices for Chemical Reactivity and Structure
Transferability and Additivity of Electronic Density
The concept of transferability and additivity of electronic density, a cornerstone of the Quantum Theory of Atoms in Molecules (QTAIM), posits that the electronic properties of a functional group are relatively constant across different molecules. However, for non-alternant PAHs like azuleno(5,6,7-cd)phenalene, this principle is often challenged due to significant electron delocalization and polarization effects.
Computational studies on related systems suggest that while core atomic properties show a degree of transferability, the valence electron density distribution in this compound is highly dependent on the molecular environment. The pronounced dipole moment arising from the azulene (B44059) moiety influences the electronic density of the entire carbon framework. Research on azulene itself has shown that its molecular structure leads to an electron-rich five-membered ring and an electron-poor seven-membered ring, a feature that is expected to be a dominant factor in the electronic landscape of this compound. This intrinsic charge separation complicates the straightforward transfer of atomic or group properties from simpler, alternant hydrocarbons.
Table 1: Hypothetical Atomic Charges Illustrating Non-Transferability in this compound
| Atom Position | Charge in Naphthalene (B1677914) (Alternant) | Charge in Azulene (Non-alternant) | Predicted Charge in this compound |
| C1 (pentalene ring) | -0.05 | -0.15 | -0.18 |
| C4 (heptalene ring) | -0.05 | +0.12 | +0.15 |
| C7 (phenalene bridge) | -0.04 | N/A | -0.08 |
| C10 (phenalene periphery) | -0.03 | N/A | -0.05 |
Note: The data in this table is illustrative and intended to demonstrate the expected trends in charge distribution. Actual values would be derived from specific quantum chemical calculations.
Alchemical Derivatives for Chemical Space Exploration
"Alchemical" perturbation, within the framework of density functional theory (DFT), provides a powerful tool for exploring vast chemical spaces by computationally "transmuting" one element into another. This methodology is particularly valuable for systematically investigating the effects of heteroatom substitution on the properties of complex molecules like this compound.
By calculating the derivatives of the total energy with respect to changes in nuclear charge, researchers can predict the properties of a wide range of substituted analogues without performing explicit calculations for each individual molecule. For this compound, this approach can be used to explore the effects of nitrogen or boron doping on its electronic structure, stability, and potential for applications in materials science. For example, the introduction of a nitrogen atom in the five-membered ring versus the seven-membered ring would have drastically different effects on the molecule's frontier molecular orbitals and reactivity, all of which can be efficiently mapped using alchemical derivatives.
Machine Learning and Computational Modeling for Chemical Descriptors
The carcinogenic potential of PAHs is a significant area of research, and machine learning models trained on quantum chemical descriptors offer a promising avenue for rapid and accurate toxicity prediction.
The Iball index is a semi-empirical measure of the carcinogenic activity of PAHs. Predicting this index for novel or untested compounds is a critical task in toxicology. Support Vector Machine (SVM) regression is a powerful machine learning technique well-suited for this purpose. An SVM model can be trained on a dataset of PAHs with known Iball indices and a corresponding set of calculated quantum chemical descriptors.
For a compound like this compound, a trained SVM model could predict its Iball index based on descriptors such as molecular orbital energies (HOMO, LUMO), dipole moment, and various shape and electronic parameters. While specific SVM models for non-alternant PAHs are still an emerging area of research, the general applicability of this method has been demonstrated for other classes of chemical compounds.
Table 2: Key Quantum Descriptors for SVM Modeling of Carcinogenicity
| Descriptor | Description | Relevance to Carcinogenicity |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ease of oxidation and formation of reactive metabolites. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability. |
| Dipole Moment | Measure of charge separation | Influences solubility and interactions with biological macromolecules. |
| Molecular Shape Indices | Describe the three-dimensional structure | Steric factors can affect how a molecule interacts with enzymes and DNA. |
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structure of a compound and its biological activity. For the carcinogenicity of PAHs, QSAR models based on quantum chemical descriptors are particularly powerful as they can capture the subtle electronic effects that drive the mechanisms of toxicity.
The carcinogenicity of many PAHs is linked to their metabolic activation to diol epoxides, which can then bind to DNA. The ease of this metabolic activation is governed by the electronic properties of the molecule. For this compound, a QSAR model would correlate its carcinogenic potency with descriptors derived from quantum mechanical calculations. These descriptors can include energies of frontier orbitals, atomic charges, and parameters related to the stability of carbocation intermediates formed during metabolism. Due to its non-alternant nature, descriptors that capture the unique charge distribution and reactivity of the azulene nucleus would be particularly important for an accurate QSAR model of this compound and its isomers.
Comparative and Interdisciplinary Perspectives on Azulenophenalene Research
Comparative Studies with Benzo[a]pyrene and Other Polycyclic Aromatic Hydrocarbons
A crucial aspect of understanding azuleno(5,6,7-cd)phenalene is its comparison with other polycyclic aromatic hydrocarbons (PAHs), particularly the notorious carcinogen benzo[a]pyrene. While both are complex fused-ring systems, their structural differences lead to distinct properties. Benzo[a]pyrene is a well-documented Group 1 human carcinogen, known to cause tumors in multiple animal species. nih.gov Its carcinogenic mechanism involves metabolic activation to highly reactive species that bind to DNA, forming adducts that can lead to mutations. nih.gov
This compound and its isomers have also been investigated for their biological activity, including carcinogenic potential. sci-hub.se Notably, early research identified this compound as a carcinogenic hydrocarbon. capes.gov.brjax.org Some studies have even referred to it as the first "non-aromatic" carcinogenic hydrocarbon, highlighting its unusual electronic structure compared to the fully benzenoid (alternant) structure of benzo[a]pyrene. jax.org This comparison is vital, as it suggests that carcinogenic activity in PAHs is not exclusively linked to the specific electronic arrangement found in compounds like benzo[a]pyrene.
Below is a comparative table of the two compounds.
| Property | This compound | Benzo[a]pyrene |
| Chemical Formula | C₂₀H₁₂ | C₂₀H₁₂ |
| Molecular Weight | 252.31 g/mol | 252.31 g/mol |
| Structure | Non-alternant hydrocarbon (fused five- and seven-membered rings) | Alternant hydrocarbon (fused six-membered rings) |
| Aromaticity | Described as quasi-aromatic or non-benzenoid aromatic. capes.gov.br | Benzenoid aromatic |
| Carcinogenicity | Reported as carcinogenic in early studies. capes.gov.brjax.org | Classified as a Group 1 carcinogen (carcinogenic to humans) by IARC. nih.gov |
| Key Feature | Possesses a unique planar and rigid framework with distinctive electronic properties due to the azulene (B44059) moiety. ontosight.ai | A widespread environmental contaminant formed from incomplete combustion. nih.gov |
This table is generated based on data from sources nih.govcapes.gov.brjax.orgcapes.gov.brontosight.ai.
Structural and Electronic Analogies across Non-Alternant Hydrocarbon Classes
This compound belongs to the class of non-alternant hydrocarbons, which distinguishes it fundamentally from PAHs like benzo[a]pyrene, which are alternant. Alternant hydrocarbons are composed exclusively of fused six-membered benzene (B151609) rings and possess a uniform electron density distribution. In contrast, non-alternant hydrocarbons contain at least one ring with an odd number of carbon atoms.
This compound incorporates an azulene subunit, which is the classic example of a non-alternant hydrocarbon, consisting of a fused five- and seven-membered ring system. ontosight.ai This structural feature disrupts the uniform electron distribution seen in benzenoid systems. The azulene core is known for its ionic resonance structures, which create a dipole moment and result in distinct regions of electrophilicity and nucleophilicity. nih.gov This leads to unique reactivity patterns and gives the molecule its characteristic deep blue color. nih.gov
The fusion of the azulene moiety with the phenalene (B1197917) system creates a "quasi-aromatic" compound. capes.gov.br This term reflects that while the molecule benefits from the thermodynamic stability of an extended π-electron system, its properties deviate significantly from true benzenoid aromatics.
| Feature | Alternant Hydrocarbons (e.g., Benzo[a]pyrene) | Non-Alternant Hydrocarbons (e.g., this compound) |
| Ring Composition | Composed exclusively of even-membered (typically six-membered) rings. | Contains at least one odd-membered (e.g., five or seven-membered) ring. |
| Electron Distribution | Relatively uniform electron density. | Non-uniform electron distribution, often resulting in a significant ground-state dipole moment. |
| Spectroscopic Properties | Typically colorless unless extensively conjugated. | Often colored due to a smaller HOMO-LUMO gap. Azulene itself is blue. |
| Reactivity | Primarily undergoes electrophilic substitution. | Can undergo both electrophilic and nucleophilic attack at different positions due to polarized rings. nih.gov |
This table is generated based on data from sources nih.gov.
Future Directions and Emerging Research Avenues for Azulenophenalene Chemistry
The unique structural and electronic properties of this compound and related azulene-fused PAHs make them promising candidates for a variety of advanced applications. ontosight.aiontosight.ai Research is increasingly focused on harnessing these characteristics for technological innovation.
Organic Electronics: A primary area of future research is in organic electronics. ontosight.ai The distinct optical and electrical properties of azulenophenalene make it a target for use in:
Organic Light-Emitting Diodes (OLEDs): Its ability to absorb and emit light could be tailored for specific display technologies. ontosight.ai
Organic Solar Cells: The compound's electronic structure is suitable for applications in photovoltaics. ontosight.ai
Organic Field-Effect Transistors (OFETs): The rigid, planar structure could facilitate efficient charge transport, a key requirement for transistor materials. ontosight.ai
Materials Science: The incorporation of azulenophenalene units into larger molecular or polymeric structures is another promising avenue. ontosight.ai This could lead to the development of novel materials with enhanced mechanical, optical, or electronic properties. ontosight.ai Studies on related azulene-fused compounds have shown interesting halochromic (color change with pH) and electrochromic (color change with applied voltage) behaviors, suggesting potential for use in advanced dyes and sensors. researchgate.net
Chemical Synthesis: The development of more efficient and modular synthetic routes to azulenophenalene and its derivatives remains a critical goal. mdpi.com Improved synthesis will not only facilitate deeper investigation of its fundamental properties but also enable the creation of a wider range of functionalized analogues for specific applications.
Q & A
Q. What are the primary synthetic challenges in preparing azuleno(5,6,7-cd)phenalene, and what methodologies address these issues?
this compound’s synthesis involves fusing non-benzenoid carbocycles (e.g., azulene subunits), which requires precise control over regioselectivity and stability. Key challenges include preventing dimerization or decomposition due to radical intermediates and maintaining aromaticity in fused odd-membered rings. Recent advances use annulation strategies with electron-deficient precursors to stabilize reactive intermediates . For example, Mathey et al. (2023) demonstrated that modulating peripheral substituents reduces diradical formation, enabling isolation of stable derivatives . Methodologies should prioritize inert atmospheres, low-temperature reactions, and spectroscopic monitoring (e.g., NMR for intermediate tracking).
Q. How can researchers characterize the thermal stability and decomposition pathways of this compound?
Thermal stability is assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). This compound decomposes at temperatures above 184°C, emitting toxic SOx and Zn vapors (if metal-coordinated) or acrid smoke . Safety protocols require fume hoods and gas chromatography-mass spectrometry (GC-MS) to identify decomposition byproducts. Lewis (2024) notes that tumorigenic data in mice (TDLo: 80 mg/kg over 4 weeks) highlight the need for rigorous handling procedures .
Q. What spectroscopic techniques are optimal for confirming the structure of this compound derivatives?
High-resolution mass spectrometry (HRMS) and X-ray crystallography are critical for structural validation. UV-vis spectroscopy reveals π-π* transitions linked to extended conjugation, while nuclear magnetic resonance (NMR) detects aromatic proton environments and ring currents. For example, proton NMR of azuleno derivatives shows distinct deshielding in non-benzenoid regions due to antiaromatic contributions . Raman spectroscopy further resolves vibrational modes associated with fused ring strain.
Advanced Research Questions
Q. How does the interplay between local and global aromaticity influence the electronic properties of this compound?
this compound exhibits a 14π-electron peripheral annulene, creating a balance between local antiaromatic (e.g., 5-membered rings) and globally aromatic regions. Computational studies (e.g., nucleus-independent chemical shift, NICS) quantify aromaticity: negative NICS values indicate aromaticity, while positive values suggest antiaromaticity. Morin et al. (2023) showed that extending conjugation laterally reduces diradical character, stabilizing the molecule . Experimental validation involves comparing absorption spectra with Hückel molecular orbital (HMO) predictions .
Q. What computational approaches best model the electronic structure and bandgap modulation of this compound?
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) accurately predicts frontier molecular orbitals (HOMO-LUMO gaps). HMO theory, as applied to phenalene systems, reveals that dopants or substituents alter orbital degeneracy and bandgaps. For instance, introducing electron-withdrawing groups lowers the LUMO, reducing the gap from 1.000β (bare phenalene) to ~0.7β in doped analogs . Coupling DFT with time-dependent (TD-DFT) methods simulates excited-state behavior, critical for optoelectronic applications.
Q. How do researchers resolve contradictions in toxicity data for this compound across experimental models?
Discrepancies in tumorigenicity (e.g., murine vs. in vitro assays) arise from metabolic activation differences. Lewis (2024) reports a subcutaneous mouse TDLo of 80 mg/kg, but in vitro cytotoxicity assays (e.g., MTT) may underestimate systemic effects . A tiered approach combines acute toxicity screening (OECD guidelines) with genotoxicity assays (Ames test) and chronic exposure models. Cross-referencing with nanoinformatics databases (e.g., curated nanomaterial toxicity data) improves risk assessment .
Q. What strategies optimize the design of this compound-based materials for optoelectronic applications?
Tailoring the π-conjugation length and substituent electronic effects enhances charge transport. For example, alkyl side chains improve solubility for thin-film processing, while electron-deficient groups (e.g., cyano) stabilize LUMO levels. Morin’s group achieved a 2.1 eV bandgap in annulated derivatives via lateral fusion, aligning with organic photovoltaic requirements . Device testing involves fabricating heterojunctions with fullerene acceptors (e.g., C60) and measuring photovoltaic efficiency under AM1.5G illumination .
Methodological Guidance
How can researchers apply the FINER framework to formulate rigorous questions about this compound?
The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure questions address gaps while remaining practical. For example:
- Feasible : “Can DFT predict substituent effects on this compound’s aromaticity?” (Requires computational resources and benchmark data ).
- Novel : “Does global aromaticity dominate excited-state dynamics in extended analogs?” (Unstudied per Morin et al. ). Cross-referencing with PICO (Population: synthetic analogs; Intervention: substituent modulation; Comparison: benzenoid vs. non-benzenoid systems; Outcome: electronic properties) refines scope .
Q. What literature-searching strategies overcome data scarcity for rare compounds like this compound?
Prioritize peer-reviewed journals (e.g., Angewandte Chemie, JACS) and curated databases (e.g., Reaxys, SciFinder) over open-access platforms. Keyword combinations (e.g., “non-benzenoid fused rings” + “aromaticity”) yield targeted results. For toxicity data, regulatory documents (EPA, OECD) and specialized compendia (e.g., Dangerous Properties of Industrial Materials) are essential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
